Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with methanol in the presence of a catalyst. One common method includes the esterification of 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 4-(Carboxymethyl)bicyclo[2.2.1]heptane-1-carboxylate.
Reduction: 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate: Similar structure but lacks the hydroxymethyl group.
Methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate: Similar structure with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCPWAUFQPRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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